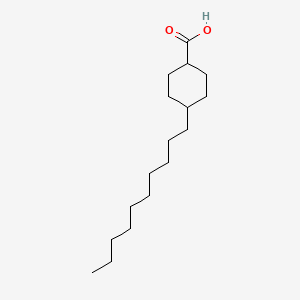
4-Decylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Decylcyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a decyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Decylcyclohexanecarboxylic acid typically involves the alkylation of cyclohexanecarboxylic acid with a decyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the carboxylate anion attacks the decyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 4-N-Decylcyclohexanecarboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-N-Decylcyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The decyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base are employed for substitution reactions.
Major Products:
Oxidation: Carboxylate salts or esters.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted cyclohexanecarboxylic acid derivatives.
Scientific Research Applications
4-N-Decylcyclohexanecarboxylic acid finds applications in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-N-Decylcyclohexanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the hydrophobic decyl group can interact with lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: Lacks the decyl group, resulting in different physical and chemical properties.
Decanoic acid: Contains a straight-chain decyl group but lacks the cyclohexane ring.
4-N-Butylcyclohexanecarboxylic acid: Similar structure but with a shorter butyl group instead of the decyl group.
Uniqueness: 4-N-Decylcyclohexanecarboxylic acid is unique due to the combination of a cyclohexane ring and a long decyl chain, providing distinct hydrophobic and hydrophilic properties. This structural uniqueness makes it valuable for specific applications where both properties are desired .
Properties
CAS No. |
84782-01-4 |
|---|---|
Molecular Formula |
C17H32O2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
4-decylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-15-11-13-16(14-12-15)17(18)19/h15-16H,2-14H2,1H3,(H,18,19) |
InChI Key |
PZVJDLLIHANLGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1CCC(CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















